DBMP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

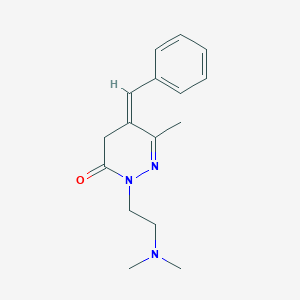

DBMP, also known as this compound, is a useful research compound. Its molecular formula is C16H21N3O and its molecular weight is 271.36 g/mol. The purity is usually 95%.

The exact mass of the compound (5Z)-5-Benzylidene-2-(2-dimethylaminoethyl)-6-methyl-pyridazin-3-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Extraction Processes

DBMP has been utilized in the extraction of bioactive compounds from natural sources. Recent studies have demonstrated its effectiveness when combined with natural deep eutectic solvents (NADES) for extracting phenolics, flavonoids, terpenoids, and proteins from plant materials such as Bacopa monnieri. The extraction methods evaluated include:

- Ultrasound-Assisted Extraction (UAE) : this compound was mixed with NADES and subjected to ultrasonic waves. The study found optimal conditions that maximized the yield of bioactive compounds.

- Microwave-Assisted Extraction (MAE) : Similar to UAE, MAE employed microwave irradiation to enhance the extraction efficiency of this compound when combined with NADES.

- Enzyme-Assisted Extraction : The use of cellulase enzymes alongside this compound facilitated the extraction process, yielding significant amounts of bioactive compounds under controlled conditions .

Polymer Synthesis

This compound serves as a precursor for synthesizing various polymers through reactions such as Diels–Alder cycloadditions. These polymers have applications in creating polymeric ionic membranes (PIMs), which are crucial for various electrochemical applications. The synthesis process involves:

- Monomer Preparation : this compound-based monomers are synthesized using specific reagents in controlled conditions.

- Polymer Characterization : Techniques like Fourier-transform infrared spectroscopy (FT-IR) and solid-state carbon nuclear magnetic resonance (C-NMR) are employed to characterize the resulting polymers and confirm their structural integrity .

Energy Storage Technologies

This compound has potential applications in energy storage systems, particularly in alkaline metal sulfur (AMS) batteries. These batteries are recognized for their low cost and long cycle life, making them suitable for grid-level energy storage solutions. Research indicates that incorporating this compound into battery systems can enhance performance by improving charge-discharge cycles and overall energy efficiency .

Case Study 1: Extraction Efficiency

A study conducted on the extraction of antioxidants from Bacopa monnieri using this compound combined with NADES demonstrated that varying parameters such as temperature and ultrasonic power significantly affected the yield of phenolic compounds. The optimal conditions identified included a temperature of 30°C and an ultrasonic power of 300 W, achieving a total phenolic content of 19.31 mg GAE/g .

Case Study 2: Polymer Development

In a polymer synthesis project, researchers successfully synthesized this compound-based polymers using Diels–Alder reactions. Characterization revealed that these polymers exhibited favorable mechanical properties, making them suitable for applications in fuel cells and other electrochemical devices .

Propiedades

Número CAS |

117027-28-8 |

|---|---|

Fórmula molecular |

C16H21N3O |

Peso molecular |

271.36 g/mol |

Nombre IUPAC |

(5Z)-5-benzylidene-2-[2-(dimethylamino)ethyl]-6-methylpyridazin-3-one |

InChI |

InChI=1S/C16H21N3O/c1-13-15(11-14-7-5-4-6-8-14)12-16(20)19(17-13)10-9-18(2)3/h4-8,11H,9-10,12H2,1-3H3/b15-11- |

Clave InChI |

MJLRNZWUIWIHKX-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)CC1=CC2=CC=CC=C2)CCN(C)C |

SMILES isomérico |

CC\1=NN(C(=O)C/C1=C/C2=CC=CC=C2)CCN(C)C |

SMILES canónico |

CC1=NN(C(=O)CC1=CC2=CC=CC=C2)CCN(C)C |

Sinónimos |

2-(2-dimethylaminoethyl)-5-benzylidene-6-methyl-3-pyridazinone DBMP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.